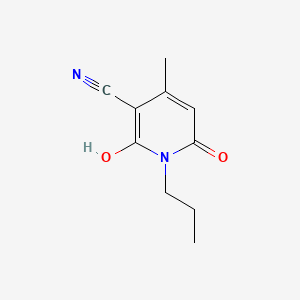

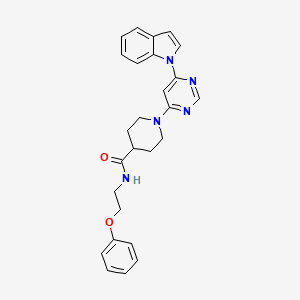

![molecular formula C6H11ClN2 B2662495 2-Chloro-1,4-diazabicyclo[2.2.2]octane CAS No. 1378716-17-6](/img/structure/B2662495.png)

2-Chloro-1,4-diazabicyclo[2.2.2]octane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

DABCO is a bicyclic organic compound with the formula N2(C2H4)3 . This colorless solid is a highly nucleophilic tertiary amine base, which is used as a catalyst and reagent in polymerization and organic synthesis . It is similar in structure to quinuclidine .

Synthesis Analysis

DABCO has garnered a lot of interest for numerous organic transformations since it is a low-cost, environmentally friendly, reactive, manageable, non-toxic, and basic organocatalyst with a high degree of selectivity . It functions as a nucleophile as well as a base in a variety of processes for the synthesis of a wide array of molecules, including carbocyclic and heterocyclic compounds .Molecular Structure Analysis

Regarding their structures, both DABCO and quinuclidine are unusual in that the methylene hydrogen atoms are eclipsed within each of the three ethylene linkages . Furthermore, the diazacyclohexane rings, of which there are three, adopt the boat conformations, not the usual chair conformations .Chemical Reactions Analysis

DABCO functions as a nucleophile as well as a base in a variety of processes for the synthesis of a wide array of molecules, including carbocyclic and heterocyclic compounds . Protection and deprotection of functional groups and the formation of carbon–carbon bonds are also catalyzed by DABCO . The reagent also finds applications in the synthesis of functional groups like isothiocyanate, amide, and ester .Physical And Chemical Properties Analysis

DABCO is a white crystalline powder with a molar mass of 112.176 g·mol−1 . It has a melting point of 156 to 160 °C and a boiling point of 174 °C . It is soluble in water and hygroscopic .Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of 2-Chloro-1,4-diazabicyclo[2.2.2]octane:

Catalysis in Organic Synthesis

2-Chloro-1,4-diazabicyclo[2.2.2]octane is widely used as a catalyst in various organic reactions. Its strong nucleophilic properties make it an excellent catalyst for the Morita–Baylis–Hillman reaction, which is crucial for forming carbon-carbon bonds in organic synthesis . Additionally, it is employed in nucleophilic activation processes involving allenes and cyclopropanes .

Synthesis of Piperazine Derivatives

This compound serves as a key intermediate in the synthesis of piperazine derivatives. Piperazine rings are important pharmacophores in medicinal chemistry, and 2-Chloro-1,4-diazabicyclo[2.2.2]octane provides a source of the piperazine ring, facilitating the creation of various biologically active compounds .

Polyurethane Catalyst

In the field of polymer chemistry, 2-Chloro-1,4-diazabicyclo[2.2.2]octane is used as a catalyst in the production of polyurethanes. Its catalytic properties help in the formation of urethane linkages, which are essential for producing flexible and rigid foams, elastomers, and coatings .

Fluorescence Microscopy

This compound is utilized in fluorescence microscopy as an anti-fade reagent. It helps in scavenging free radicals generated during the excitation of fluorochromes, thereby enhancing the stability and longevity of fluorescent signals in biological samples .

Dye Lasers

2-Chloro-1,4-diazabicyclo[2.2.2]octane finds applications in dye lasers. It acts as a complexing ligand and Lewis base, which are essential for stabilizing the dye molecules and improving the efficiency of the laser system .

Lewis Base in Chemical Reactions

As a Lewis base, this compound is employed in various chemical reactions where it can donate a pair of electrons. Its basicity is comparable to that of triethylamine, making it useful in aliphatic and aromatic nucleophilic substitution reactions .

Complexing Agent

In coordination chemistry, 2-Chloro-1,4-diazabicyclo[2.2.2]octane acts as a complexing agent. It forms stable complexes with metal ions, which can be used in various applications, including catalysis and material science .

Bioconjugation Reagent

This compound is also explored as a bioconjugation reagent. Its ability to form stable quaternary ammonium salts makes it useful for attaching biomolecules to various substrates, which is important in the development of diagnostic and therapeutic agents .

Mécanisme D'action

DABCO is one of the strongest uncharged nucleophilic reagents due to the lack of lone electron pair inversion at its nitrogen atom . It is a weak Lewis base (pKa 9.06 for DABCOH+ in DMSO), comparable in strength to the properties of triethylamine, and therefore capable of serving as a good leaving group in aliphatic and aromatic nucleophilic substitution reactions .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-chloro-1,4-diazabicyclo[2.2.2]octane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClN2/c7-6-5-8-1-3-9(6)4-2-8/h6H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJALXPSTJMBAIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCN1CC2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

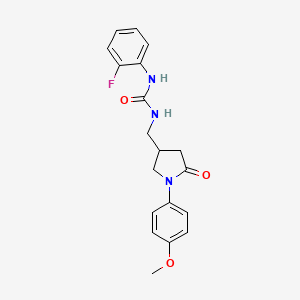

![N-(2-chlorophenyl)-2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2662412.png)

![4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2662413.png)

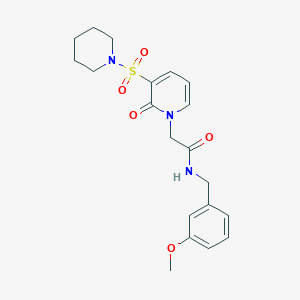

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea](/img/structure/B2662417.png)

![methyl 3-{2-[2-(4-fluoroanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2662423.png)

![[Cis-2-ethynylcyclopropyl]methanol](/img/structure/B2662425.png)

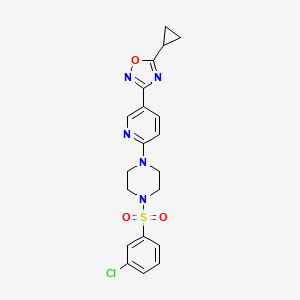

![7-((2-chloro-6-fluorobenzyl)thio)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2662426.png)

![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)acetamide](/img/structure/B2662433.png)

![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide](/img/structure/B2662434.png)

![2-Chloro-N-[2-phenyl-2-(1H-1,2,4-triazol-5-yl)ethyl]propanamide](/img/structure/B2662435.png)